molecular formula C19H16N4O4 B11127909 N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11127909
M. Wt: 364.4 g/mol
InChI Key: DOTPNFXWUVROFA-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide: is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, typically involves multi-step reactions. One common method involves the use of transition-metal-catalyzed reactions. For instance, the reaction of N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamide with titanium tetraiodide can yield quinazoline derivatives . The reaction conditions often require specific catalysts and solvents, such as dichloro(pentamethylcyclopentadienyl)rhodium(II) dimer in methanol under reflux .

Industrial Production Methods

Industrial production of quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various amines. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique structural features and diverse biological activities.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H16N4O4/c20-16(25)11-5-7-12(8-6-11)21-18(27)19-10-9-15(24)23(19)14-4-2-1-3-13(14)17(26)22-19/h1-8H,9-10H2,(H2,20,25)(H,21,27)(H,22,26)

InChI Key

DOTPNFXWUVROFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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